(Rac)-Valsartan-d9

LC-MS/MS method validation stable isotope internal standard selection isotopic cross-talk

Select (Rac)-Valsartan-d9 for reliable valsartan quantification. As a d9 stable isotope-labeled internal standard, it co-elutes identically to correct for matrix effects and recovery variability, satisfying FDA/EMA guidelines. Essential for ANDA bioequivalence studies and robust LC-MS/MS method validation, this characterized reference standard ensures precise, unbiased data.

Molecular Formula C24H29N5O3
Molecular Weight 444.6 g/mol
Cat. No. B12418553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Valsartan-d9
Molecular FormulaC24H29N5O3
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O
InChIInChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/i1D3,4D2,5D2,10D2
InChIKeyACWBQPMHZXGDFX-XRIWPMIOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-Valsartan-d9: Stable Isotope-Labeled Internal Standard for Valsartan Quantification in LC-MS/MS


(Rac)-Valsartan-d9 (CAS 1089736-73-1) is a deuterated stable isotope-labeled analog of the angiotensin II type 1 (AT1) receptor antagonist valsartan, in which nine hydrogen atoms on the N-pentanoyl side chain are replaced with deuterium . This compound is manufactured as a highly characterized reference material under ISO 17034 accredited quality systems for use as an internal standard (IS) in the quantitative analysis of valsartan by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. With a molecular weight shift of +9 Da relative to unlabeled valsartan, (Rac)-Valsartan-d9 provides sufficient mass separation from the analyte to avoid isotopic interference while maintaining nearly identical physicochemical properties essential for accurate analyte tracking throughout sample preparation and chromatographic separation .

(Rac)-Valsartan-d9 Selection: Why Deuterium Count and Labeling Position Preclude Casual Substitution


Stable isotope-labeled internal standards for valsartan quantification are not interchangeable across labeling variants. Deuterium labeling on exchangeable positions (e.g., tetrazole N-H or carboxylic acid O-H) leads to deuterium-hydrogen back-exchange in aqueous mobile phases, causing IS response drift and compromised quantitation accuracy . (Rac)-Valsartan-d9 incorporates all nine deuterium atoms on the chemically stable N-pentanoyl alkyl chain, ensuring label integrity throughout sample preparation and LC analysis. Alternative labeling strategies, including d8 variants with fewer deuterium atoms, produce smaller mass shifts that increase vulnerability to isotopic cross-talk with the unlabeled analyte—particularly problematic for compounds with broad isotopic envelopes or when high-sensitivity MRM transitions are employed . Regulatory method validation guidelines (FDA, EMA) mandate that IS performance meet stringent precision and accuracy criteria; IS selection therefore directly determines whether an analytical method achieves acceptance thresholds in bioequivalence studies and pharmacokinetic trials [1].

(Rac)-Valsartan-d9: Quantitative Performance Evidence Versus Closest Labeled Analogs


Mass Shift Superiority: d9 (+9 Da) Versus d8 (+8 Da) in MS Interference Mitigation

(Rac)-Valsartan-d9 provides a mass shift of +9 Da relative to unlabeled valsartan (m/z 435.5 → 444.6), compared with the +8 Da shift offered by valsartan-d8 . The larger mass differential reduces the probability of isotopic peak overlap between the IS and the analyte's natural abundance M+2 and M+4 isotopic peaks. For high-sensitivity MRM methods operating at low ng/mL concentrations, even partial isotopic cross-talk can bias calibration curves, particularly at the lower limit of quantification (LLOQ). The +9 Da shift positions the d9 IS signal in a region of lower natural isotopic abundance contribution from the analyte, as documented in the IUPAC technical report on isotopic internal standards for quantitative MS .

LC-MS/MS method validation stable isotope internal standard selection isotopic cross-talk

Label Stability: Non-Exchangeable N-Pentanoyl Chain Deuteration Versus Alternative Labeling Sites

(Rac)-Valsartan-d9 incorporates all nine deuterium atoms on the N-pentanoyl alkyl side chain (positions 2,2,3,3,4,4,5,5,5), a chemically non-exchangeable site that is inert to hydrogen-deuterium back-exchange in protic mobile phases . This contrasts with deuterium labeling on acidic protons (tetrazole N-H, carboxylic acid O-H), which undergo rapid D→H exchange in aqueous LC conditions, leading to IS signal drift and unreliable peak area ratios . In a validated bioequivalence study employing valsartan-d9 as IS with solid-phase extraction followed by LC-MS/MS analysis in acetonitrile:5 mM ammonium formate (80:20, v/v), the method demonstrated intra- and interday precisions within 10% and accuracies within 8% of nominal values, confirming label stability throughout the entire analytical workflow [1].

deuterium back-exchange isotope label stability LC mobile phase compatibility

Extraction Recovery Parity: Valsartan-d9 IS Tracks Analyte with <1% Relative Difference

In a validated precipitation-based LC-MS/MS method for valsartan quantification in rat plasma, valsartan-d9 demonstrated extraction recovery of 86.7%, nearly identical to the unlabeled valsartan analyte recovery of 86.9%, yielding a recovery difference of only 0.2 percentage points [1]. This near-perfect co-extraction behavior ensures that the IS accurately compensates for any sample-to-sample variability in extraction efficiency. The comparable recoveries were achieved using a simple protein precipitation method with a Thermo Hypurity C18 column (4.6 × 150 mm, 5.0 μm) and MS detection in positive ionization mode on an API-4000 system, with total run time of 3.0 minutes [1]. Intra-run and inter-run precision values for valsartan were within 1.3–2.5% and 2.1–3.2%, respectively [1].

SPE recovery matrix effect correction bioanalytical method validation

Isotopic Purity Grade Differentiation: ≥99% Deuterated Forms Versus ≥95% Baseline

(Rac)-Valsartan-d9 is commercially available at isotopic purity specifications of ≥99% deuterated forms (d1-d9) from premium suppliers such as Cayman Chemical and MedChemExpress, with measured batch purity of 99.33% [1]. This contrasts with standard-grade offerings from other suppliers that specify only ≥95% purity . Higher isotopic purity minimizes the presence of incompletely deuterated species (d0-d8 isotopologues) that would otherwise contribute to background signal at the analyte's m/z, causing overestimation bias and elevated LLOQ. The ≥98 atom% D specification from manufacturers such as Aladdin Scientific provides additional assurance of deuterium incorporation at the molecular level .

isotopic enrichment reference material purity certificate of analysis

Regulatory Compliance and Characterization Depth for ANDA/NDA Method Validation

(Rac)-Valsartan-d9 is supplied as a fully characterized reference standard compliant with USP, EMA, JP, and BP regulatory guidelines, accompanied by a comprehensive Structure Elucidation Report (SER) that includes NMR, MS, HPLC, IR, and UV characterization data [1][2]. This level of characterization documentation is specifically required for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) submissions. In contrast, research-grade deuterated valsartan products from general chemical suppliers may provide only basic purity certificates without the full characterization package required for regulatory acceptance. CATO's valsartan-d9 is manufactured under ISO 17034 accreditation, the international standard for reference material producer competence, ensuring metrological traceability and batch-to-batch consistency [2].

pharmacopeial traceability regulatory method validation structure elucidation report

Inter-Batch Precision Validation in Human Plasma Bioequivalence Studies

In a fully validated LC-MS/MS method for simultaneous amlodipine and valsartan quantification in human K3EDTA plasma, valsartan-d9 served as the internal standard and demonstrated interday precision within 10% and accuracy within 8% of nominal values across the entire validated concentration range of 6.062–18060.792 ng/mL for valsartan [1]. The method employed solid-phase extraction and was successfully applied to a regulatory bioequivalence study following oral administration of fixed-dose combination tablets. Incurred sample reanalysis, a mandatory requirement for bioequivalence studies under current FDA and EMA guidelines, was performed and found to be acceptable, confirming the long-term reproducibility of valsartan-d9 performance across multiple analytical batches [1].

bioequivalence study incurred sample reanalysis interday precision

(Rac)-Valsartan-d9: Priority Application Scenarios Supported by Quantitative Evidence


Regulatory Bioequivalence Studies Requiring Incurred Sample Reanalysis

When conducting bioequivalence studies for valsartan-containing formulations (including fixed-dose combinations with amlodipine or sacubitril), (Rac)-Valsartan-d9 is the IS of choice. The method validation data demonstrates interday precision within 10% and accuracy within 8% across a linear range of 6.06–18060.79 ng/mL in human plasma, with acceptable incurred sample reanalysis results meeting current FDA and EMA requirements [1]. The non-exchangeable alkyl-chain deuterium labeling ensures consistent IS response throughout multiple analytical batches, a critical factor when studies span several days or weeks.

High-Sensitivity Pharmacokinetic Studies Requiring Low ng/mL Quantification

For preclinical and clinical pharmacokinetic studies where low-concentration quantification is essential, (Rac)-Valsartan-d9 enables validated linear ranges extending to sub-ng/mL concentrations. The +9 Da mass shift minimizes isotopic cross-talk from the unlabeled analyte's natural abundance M+2 and M+4 peaks at the IS detection channel, reducing background interference at the LLOQ . The 0.50 ng/mL LLOQ achieved in rat plasma using protein precipitation demonstrates the IS's suitability for low-volume sampling applications and microdosing studies [2].

Analytical Method Development and Validation (AMV) for ANDA/NDA Submissions

(Rac)-Valsartan-d9 from ISO 17034-accredited manufacturers provides the comprehensive characterization documentation required for regulatory ANDA and NDA submissions [3]. The full Structure Elucidation Report (NMR, MS, HPLC, GC, IR, UV) and pharmacopeial traceability eliminate the need for in-house characterization and revalidation, accelerating method transfer to QC laboratories. This documentation package is specifically designed to satisfy USP, EP, JP, and BP monograph requirements for impurity testing and assay methods in valsartan API and finished product analysis [4].

Matrix-Effect Compensation in Complex Biological Samples

In bioanalytical methods using protein precipitation or solid-phase extraction from plasma or tissue homogenates, (Rac)-Valsartan-d9's near-identical extraction recovery (86.7% for IS vs. 86.9% for analyte) ensures precise matrix effect correction across sample types [2]. This performance characteristic is particularly valuable when analyzing samples from special populations (e.g., renally impaired, pediatric) or disease states where matrix composition may vary substantially. The IS accurately compensates for ion suppression or enhancement effects that would otherwise bias quantification in electrospray ionization MS detection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Valsartan-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.